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Compound of Interest

1-Hydroxy-3-methylpyrazin-2(1H)-
Compound Name:

one
CAS No.: 105985-13-5
Cat. No.: B3363841

Get Quote

Chemical Identity & Identifiers

1-Hydroxy-3-methylpyrazin-2(1H)-one is a functionalized pyrazine derivative characterized
by a cyclic hydroxamic acid motif. This structural feature allows it to act as a bidentate metal
chelator and a bioisostere for carboxylic acids in drug design. It exists in equilibrium with its
tautomeric form, 3-methylpyrazine-2-ol 1-oxide.

Key Identifiers
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Identifier Type Value Notes

CAS Registry Number 105985-13-5 Primary identifier
1-Hydroxy-3-methylpyrazin-

IUPAC Name y Y i Preferred Name
2(1H)-one

3-Methyl-1-hydroxypyrazin-
2(1H)-one; 3-Methyl-2-

Synonyms hydroxypyrazine 1-oxide; 1- Tautomer-dependent naming
Hydroxy-3-methyl-2-

pyrazinone

Molecular Formula CsHeN20:2

Molecular Weight 126.11 g/mol

SMILES CC1=NC=CN(C1=0)0 Keto-form (N-hydroxy)
NKOVUWPHZIJLRY-

INChl Key
UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is critical for experimental handling and binding mode
analysis. The compound exists primarily in the 1-hydroxy-2-one form (cyclic hydroxamic acid)
in polar solvents, which is crucial for its metal-chelating properties (e.g., inhibiting
metalloenzymes).

Tautomeric Equilibrium Diagram

1-Hydroxy-3-methylpyrazin-2(1H)-one Taut iz ation (Proton Transf 3-Methylpyrazine-2-ol 1-oxide
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Caption: Tautomeric equilibrium between the N-hydroxy-2-one form (left) and the 2-hydroxy-1-
oxide form (right).

Synthesis Methodologies

The synthesis of CAS 105985-13-5 requires constructing the pyrazine ring with the N-hydroxy
functionality intact, or selectively oxidizing a pyrazinone precursor.

Protocol A: Condensation Route (De Novo Ring
Formation)

This is the preferred method for high regioselectivity. It involves the condensation of glycine
hydroxamic acid with pyruvaldehyde (2-oxopropanal).

Mechanism:

» Imine Formation: The primary amine of glycine hydroxamic acid attacks the aldehyde of
pyruvaldehyde.

e Cyclization: The hydroxamic acid nitrogen attacks the ketone carbonyl.
o Dehydration: Loss of water yields the unsaturated pyrazinone ring.
Step-by-Step Protocol:

» Reagents: Glycine hydroxamic acid (1.0 eq), Pyruvaldehyde (40% aqg. solution, 1.1 eq),
Sodium Hydroxide (catalytic), Methanol (solvent).

e Procedure:

[e]

Dissolve glycine hydroxamic acid in MeOH at 0°C.

o

Add pyruvaldehyde dropwise over 30 minutes.

[¢]

Adjust pH to ~8-9 using NaOH to facilitate cyclization.

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

[e]
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o Workup: Acidify carefully with HCI to precipitate the product or extract with EtOAc.

o Purification: Recrystallization from EtOH/Water.

Protocol B: Direct Oxidation (From 3-Methylpyrazin-
2(1H)-one)

Less selective but uses cheaper starting materials.

e Precursor: 3-Methylpyrazin-2(1H)-one (CAS 19838-07-4).

¢ Oxidant:m-Chloroperbenzoic acid (m-CPBA) or H202/NazWOa.
» Conditions: React in DCM at reflux.

» Note: This often yields a mixture of the 1-oxide (target) and 4-oxide. Chromatographic

separation is required.

Synthesis Workflow Diagram

Glycine Hydroxamic Acid Pyruvaldehyde
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Caption: Regioselective synthesis via condensation of glycine hydroxamic acid and
pyruvaldehyde.
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Applications in Drug Development[2]

The 1-hydroxypyrazin-2(1H)-one scaffold is a "privileged structure” in medicinal chemistry,
often serving as a core for:

¢ Metalloenzyme Inhibitors: The cyclic hydroxamic acid moiety (N-OH + C=0) forms stable 5-
membered chelate rings with divalent metals (Zn2+, Mg2*, Mn2*). This is relevant for
inhibiting:

o Matrix Metalloproteinases (MMPS)
o HIV Integrase (Mg?* dependent)
o Carbonic Anhydrase

o Antibacterial Agents: Analogues of Aspergillic Acid (a natural 1-hydroxy-2-pyrazinone) exhibit
antibiotic activity by sequestering iron (siderophore mimicry).

» Kinase Inhibitors: The scaffold can mimic the purine ring of ATP, allowing it to bind in the
hinge region of kinase active sites.

Safety & Handling

e GHS Classification: Warning.
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

o Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The N-hydroxy
group is sensitive to oxidation and light.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3363841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

